1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Antithrombotic Platelet aggregation Medicinal chemistry

Researchers developing tryptophan pharmaceutical products require a certified reference standard for impurity profiling. This compound, Tryptophan EP Impurity H, is the definitive analytical standard for method development and QC in ANDA submissions. It overcomes the challenge of inconsistent impurity identification, enabling accurate quantification and regulatory compliance. - Certified reference material for precise impurity profiling - Compliant with pharmacopeial guidelines for ANDA applications - Essential for method validation and quality control of tryptophan

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 6052-68-2
Cat. No. B188261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
CAS6052-68-2
Synonyms1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, (S)-isomer
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid,(+-)-isomer
3S-tetrahydro-beta-carboline-3-carboxylic acid
THBC-CA
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-]
InChIInChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)
InChIKeyFSNCEEGOMTYXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid (CAS 6052-68-2): Key Physicochemical and Regulatory Reference Data for Procurement


1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (CAS 6052-68-2), also designated as Tryptophan EP Impurity H [1], is a bicyclic β-carboline alkaloid with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [2]. It is recognized as a plant metabolite, human urinary metabolite, and human xenobiotic metabolite [2]. The compound is a fused heterocyclic amino acid widely utilized in biochemical experiments and drug synthesis research , and it serves as a reference standard for analytical method development, method validation, and quality control applications in abbreviated new drug applications for tryptophan [1].

Certified Tryptophan EP Impurity H reference standard for analytical QC and ANDA method validation
Defined tetrahydro-β-carboline scaffold for antithrombotic lead optimization and receptor pharmacology research

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid: Why Simple Analogs or Derivatives Fail as Drop-in Replacements


Despite sharing a core β-carboline scaffold, compounds within this class exhibit profound differences in biological activity driven by aromaticity and substitution patterns that preclude generic substitution. The fully aromatic β-carboline-3-carboxylic acid ethyl ester demonstrates picomolar to low nanomolar affinity for benzodiazepine receptors, whereas its tetrahydro analog displays micromolar potency—a difference exceeding three orders of magnitude [1]. Furthermore, even minor modifications to the tetrahydro-β-carboline-3-carboxylic acid core itself produce dramatic changes: the unmodified lead compound (TCCA) inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM, while 2-position aminoacyl derivatives achieve IC₅₀ values as low as 10 nM [2]. These structure-activity relationships demonstrate that substitution with a structurally similar but uncharacterized β-carboline analog cannot recapitulate the specific activity profile of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Aromaticity mismatch

Fully aromatic β-carboline analogs may exhibit >100-fold higher benzodiazepine receptor affinity, altering neuropharmacological endpoint interpretation.

Substituent sensitivity

Aminoacyl derivatives can shift antiplatelet IC₅₀ by >50-fold; uncharacterized analogs are not direct comparators for structure-activity studies.

Solubility & bioavailability profile

The parent scaffold has documented low aqueous solubility and bioavailability, limiting direct use in formulation-ready assays without modification.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid Against Comparators


In Vitro Antiplatelet Aggregation Potency: Lead Compound Baseline for Derivative Development

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (TCCA) serves as a validated lead scaffold with a defined potency baseline for antiplatelet drug discovery. The compound inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM [1]. This quantitative baseline is essential because subsequent structural optimization at the 2-position reduced the IC₅₀ by approximately 70-fold to 10 nM [1]. Without this reference data, the magnitude of improvement achieved through derivatization cannot be quantified.

Antiplatelet IC₅₀ baseline
Class-level
701 nM
70-fold reduction to 10 nM with 2-aminoacyl derivatization
Establishes antithrombotic lead scaffold baseline for structure-activity relationship studies.
In vitro ADP-induced platelet aggregation assay
Antithrombotic Platelet aggregation Medicinal chemistry

In Vivo Antithrombotic Efficacy: Reference Dose for Pharmacological Benchmarking

In an in vivo rat arterial thrombosis model, unmodified 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA) demonstrated antithrombotic activity at an efficacious dose of 5.0 μmol/kg [1]. This baseline in vivo efficacy value is critical for evaluating the success of medicinal chemistry efforts, as optimized 2-aminoacyl derivatives achieved comparable or superior antithrombotic effects at a 50-fold lower dose of 0.1 μmol/kg [1]. The compound thus provides the indispensable in vivo reference point for assessing bioavailability and potency improvements.

In vivo efficacious dose
Class-level
5.0 µmol/kg
50-fold dose reduction to 0.1 µmol/kg with optimized derivative
Provides in vivo pharmacological reference point for lead optimization programs.
Rat arterial thrombosis model
In vivo pharmacology Antithrombotic Dose-response

Benzodiazepine Receptor Affinity: Differentiation from Fully Aromatic β-Carboline Analogs

The tetrahydro-β-carboline scaffold (represented by the tetrahydro-β-carboline-3-carboxylate ethyl ester analog) binds to benzodiazepine receptors with an IC₅₀ of 6 μM [1]. This affinity is approximately 600-fold weaker than the fully aromatic norharmane-3-carboxylic acid ethyl ester, which binds with an IC₅₀ of 10 nM [1]. This quantitative differentiation demonstrates that the saturation state of the β-carboline ring system is a decisive determinant of benzodiazepine receptor engagement, and the tetrahydro analog cannot serve as a surrogate for the aromatic β-carboline in this context.

Benzodiazepine receptor affinity
Head-to-head
Tetrahydro analog 6 µM
vs
Fully aromatic analog 10 nM
Defines structural boundary for receptor engagement; prevents inappropriate analog substitution.
[³H]flunitrazepam binding assay
Benzodiazepine receptor Binding affinity Neuropharmacology

Physicochemical Limitation Profile: Documented Solubility and Bioavailability Constraints

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid exhibits very poor water solubility, a property that has been consistently documented as limiting its clinical applicability [1][2]. This compound is poorly soluble in both organic solvents and water, and possesses low bioavailability [2]. These documented limitations define the compound's specific utility not as a final therapeutic candidate, but as a validated starting scaffold requiring formulation or structural modification to overcome bioavailability barriers—a characteristic that distinguishes it from more soluble, but less well-characterized, analogs.

Physicochemical limitation
Class-level
Very poor water solubility; low bioavailability
Guides formulation development and prodrug design by confirming a known liability profile.
Documented across multiple independent studies
Bioavailability Solubility Formulation development

High-Value Application Scenarios for Procuring 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid (CAS 6052-68-2)


Antithrombotic Lead Optimization and Structure-Activity Relationship Studies

This compound is the optimal starting material for laboratories developing novel antithrombotic agents. Its well-defined in vitro potency (IC₅₀ of 701 nM against ADP-induced platelet activation) and in vivo efficacious dose (5.0 μmol/kg) provide the essential quantitative baseline required for evaluating the success of any structural modification [1]. Procurement of this specific scaffold enables researchers to quantify improvements in potency and bioavailability—for instance, measuring whether 2-position aminoacyl derivatization achieves the documented 70-fold IC₅₀ reduction [1].

Formulation Development and Bioavailability Enhancement Research

Given its documented poor water solubility and low bioavailability [1][2], this compound is ideally suited for formulation development studies aimed at overcoming solubility-limited absorption. The compound's well-characterized physicochemical liability profile makes it a validated test substrate for evaluating inclusion complexation strategies (e.g., with β-cyclodextrin) [1], prodrug design, or nanocarrier-based delivery systems. Procurement of this specific scaffold ensures that formulation improvements can be quantified against established baseline data.

Analytical Reference Standard for Tryptophan Quality Control

As Tryptophan EP Impurity H [1], this compound is essential for analytical method development, method validation, and quality control in the commercial production of tryptophan and tryptophan-containing pharmaceutical preparations. It is specifically used in Abbreviated New Drug Application (ANDA) analytical procedures [1]. Procurement of this certified reference material ensures compliance with pharmacopeial standards and enables accurate impurity profiling in tryptophan-based products.

Benzodiazepine Receptor Pharmacology: Negative Control for SAR Studies

For laboratories investigating β-carboline interactions with benzodiazepine receptors, this compound (or its ethyl ester analog) serves as a critical low-affinity control. With an IC₅₀ of 6 μM at the benzodiazepine receptor, it is approximately 600-fold less potent than the fully aromatic norharmane-3-carboxylic acid ethyl ester (IC₅₀ 10 nM) [2]. This quantitative differentiation enables researchers to validate structure-activity relationship hypotheses regarding the role of ring aromaticity in receptor binding, making it an indispensable comparator in benzodiazepine receptor pharmacology studies.

Application
Selection Property
Validation Focus
Antithrombotic lead optimization & SAR research
Defined potency & dose baseline for structural benchmarking
Platelet aggregation IC₅₀ and in vivo thrombosis endpoint comparison
Formulation & bioavailability enhancement studies
Known poor solubility & bioavailability profile
Solubilization and exposure quantification
Tryptophan QC & impurity profiling
EP Impurity H certified reference standard
HPLC impurity analysis and ANDA method validation
Benzodiazepine receptor pharmacology studies
Low-affinity tetrahydro-β-carboline comparator
Aromaticity-dependent binding assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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